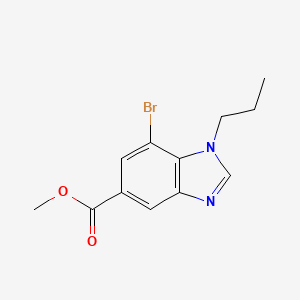

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 7-bromo-1-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-3-4-15-7-14-10-6-8(12(16)17-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQYCDJMRDSWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 7-bromo-1H-benzimidazole-5-carboxylate Intermediate

- The benzimidazole ring is typically synthesized by condensation of substituted o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions.

- For the 7-bromo substitution, 7-bromo-o-phenylenediamine is used as the starting material.

- The condensation with methyl 4-formylbenzoate or similar carboxylate precursors under acidic or dehydrating conditions yields the benzimidazole core bearing both the bromine substituent and the ester group at the desired positions.

N-1 Alkylation with Propyl Group

- The N-1 position of benzimidazole is alkylated using propyl halides (e.g., 1-bromopropane or 1-chloropropane) .

- This step is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the alkyl halide, forming the N-propylated product.

Alternative Routes and Catalysis

- Transition metal-catalyzed methods have been reported for constructing benzimidazole derivatives with halogen substituents.

- For example, transition metal compounds from groups VIIa, VIIIa, or Ib can catalyze cyclization reactions involving halo-substituted anilines and pyrazole derivatives to form benzoxazole or benzimidazole frameworks with high regioselectivity and yield.

- Though this method is more common for pyrazole-substituted benzoxazoles, similar catalytic approaches can be adapted for benzimidazole synthesis with halogen substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzimidazole core formation | 7-bromo-o-phenylenediamine + methyl ester precursor, acidic medium (e.g., HCl), reflux | Typical solvent: ethanol or acetic acid; temperature ~80-120°C |

| N-1 Alkylation | 1-bromopropane, K2CO3 or NaH, DMF or DMSO, 50-80°C | Base quantity and temperature affect yield; inert atmosphere recommended |

| Catalytic cyclization (optional) | Transition metal catalyst (e.g., Pd, Cu), base, solvent (e.g., toluene) | Enhances regioselectivity and yield for halogenated benzimidazoles |

Research Findings and Yields

- The condensation step to form the benzimidazole core typically achieves yields of 70-85% depending on the purity of starting materials and reaction time.

- N-alkylation yields are generally 65-90% , optimized by controlling base equivalents and reaction temperature.

- Transition metal-catalyzed methods can improve yields and reduce by-products but require careful catalyst selection and reaction monitoring.

- The purity of this compound is confirmed by spectroscopic methods (NMR, MS) and chromatographic purity (>95%) is achievable with proper purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzimidazole formation | 7-bromo-o-phenylenediamine + methyl ester precursor | Acidic medium, reflux, ethanol or acetic acid | 7-bromo-1H-benzimidazole-5-carboxylate | 70-85 |

| 2 | N-alkylation | 7-bromo-1H-benzimidazole-5-carboxylate + 1-bromopropane | K2CO3 or NaH, DMF or DMSO, 50-80°C | This compound | 65-90 |

| 3 | Catalytic cyclization (optional) | Halo-substituted anilines + pyrazole derivatives | Transition metal catalyst, base, toluene | Halogenated benzimidazole derivatives | Variable, improved yields |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.

Hydrolysis Product: The major product is 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid.

Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The exact mechanism of action of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is not well-documented. like other benzodiazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate

- Key Differences : Replaces the bromine at position 7 with a methyl group and introduces a propyl group at position 2.

- Implications: The methyl substituent reduces molecular weight (vs. The 2-propyl group may alter steric interactions in binding environments .

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

- Key Differences : Substitutes the 1-propyl group with ethyl.

- Implications: Shortening the alkyl chain (ethyl vs.

Ester Group Variations

Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

- Key Differences : Ethyl ester replaces the methyl ester.

- Implications : The larger ethyl group increases hydrophobicity, which may enhance bioavailability but reduce solubility in aqueous media. Hydrolysis rates could also differ due to steric effects .

Heterocyclic Core Variations

Benzodithiazine Derivatives

- Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Unlisted).

- Key Differences : Replaces the diazole ring with a benzodithiazine system containing two sulfur atoms and a sulfone group.

- Implications : The sulfone group increases polarity and hydrogen-bonding capacity, as evidenced by IR peaks at 1340–1310 cm⁻¹ (S=O stretching). The chloro substituent at position 6 may confer distinct electronic effects compared to bromine .

Benzo-triazole Derivatives

- Example : Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate.

- Key Differences : Incorporates a triazole ring (three nitrogens) instead of diazole.

- This may also increase thermal stability .

Comparative Data Table

Research Findings

- Reactivity : Bromine at position 7 offers sites for Suzuki or Ullmann coupling, enabling diversification into complex derivatives, whereas methyl or chloro substituents lack this versatility .

- Biological Relevance: Benzodiazoles are known kinase inhibitors; the propyl group may optimize hydrophobic binding pockets in target proteins compared to shorter alkyl chains .

- Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters in physiological conditions, suggesting tailored prodrug strategies .

Actividad Biológica

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the bromine atom at the 7-position and a propyl group at the 1-position are significant for its chemical behavior and potential applications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molar Mass | 283.12 g/mol |

| Chemical Class | Benzodiazole derivative |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

In a comparative study, the Minimum Inhibitory Concentration (MIC) values of this compound were assessed against standard antibiotics:

| Pathogen | MIC (μg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |

| Escherichia coli | 100 | 50 (Ampicillin) |

| Candida albicans | 200 | 25 (Clotrimazole) |

These results suggest that while the compound shows promise, it may not yet surpass established antibiotics in efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that like other benzodiazole derivatives, it may interact with specific molecular targets such as:

- Enzymes : Potential inhibition of key metabolic enzymes.

- Receptors : Binding to cellular receptors involved in signaling pathways related to growth and apoptosis.

Case Studies

Several studies have highlighted the biological activity of related compounds and their derivatives:

- Study on Antimicrobial Activity :

- Anticancer Research :

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structural Modifications : To enhance potency and selectivity.

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

Q & A

Q. What methodologies validate hydrogen-bonding patterns in polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.